molecular formula C6H14N2O B1349696 N-ethyl-2-(ethylamino)acetamide CAS No. 97454-46-1

N-ethyl-2-(ethylamino)acetamide

Cat. No.: B1349696
CAS No.: 97454-46-1
M. Wt: 130.19 g/mol
InChI Key: QXEXBEVZURKZKK-UHFFFAOYSA-N
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Description

N-ethyl-2-(ethylamino)acetamide is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-(ethylamino)acetamide can be synthesized through various methods. One common approach involves the reaction of ethylamine with ethyl chloroacetate, followed by the addition of ammonia to form the desired product . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification steps . These methods are designed to maximize yield and minimize costs, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(ethylamino)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various amides, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-2-(ethylamino)acetamide include:

Uniqueness

This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-7-5-6(9)8-4-2/h7H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEXBEVZURKZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368761
Record name N-ethyl-2-(ethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97454-46-1
Record name N-ethyl-2-(ethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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